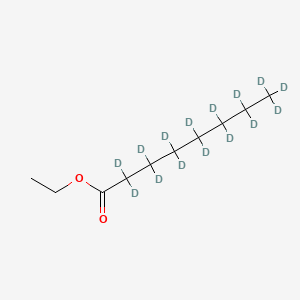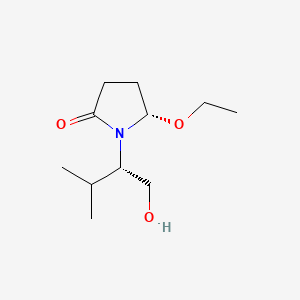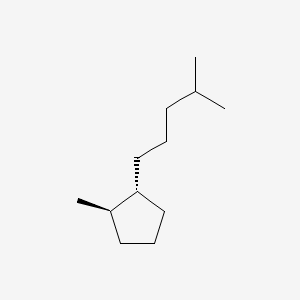
2,5-Dichlor-N-(2-(Isopropylsulfonyl)phenyl)pyrimidin-4-amin
Übersicht
Beschreibung
“2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is an organic compound and a pharmaceutical intermediate. It is used in the laboratory organic synthesis process and chemical pharmaceutical research and development process . It is mainly used for the synthesis of the raw drug ceritinib . It is also used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors, which are used as an anti-tumor treatment .
Synthesis Analysis
The synthesis of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” involves several steps. It is used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . More detailed information about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is C13H13Cl2N3O2S . The structure of the molecule includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms .
Chemical Reactions Analysis
“2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is used as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . The specific chemical reactions that this compound undergoes would depend on the conditions of the reaction and the other reagents present .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” include a molecular weight of 346.23 g/mol, a density of 1.436, a melting point of 149.0 to 153.0 °C, and a boiling point of 538℃ .
Wissenschaftliche Forschungsanwendungen
Onkologische Forschung
Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Ceritinib , ein wichtiges Medikament zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC). Es zielt auf das anaplastische Lymphom-Kinase (ALK) ab und hat sich bei Patienten als wirksam erwiesen, die eine Resistenz gegen Crizotinib, einen anderen ALK-Inhibitor, entwickelt haben.
Organische Synthese
Als organisches Zwischenprodukt dient diese Chemikalie als Baustein in verschiedenen organischen Syntheseprozessen. Seine Sulfonyl- und Aminogruppen machen es zu einem vielseitigen Reagenz für die Konstruktion komplexer Moleküle, insbesondere bei der Entwicklung neuer Pharmazeutika .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Entwicklung neuer Therapeutika verwendet. Sein Dichlorpyrimidinring ist ein häufiges Motiv in vielen Medikamenten und kann weiter modifiziert werden, um die biologische Aktivität zu verbessern oder die Toxizität zu reduzieren .
Safety and Hazards
The safety and hazards of “2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” are not explicitly mentioned in the available resources. It is recommended to handle this compound with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is the anaplastic lymphoma kinase (ALK-5) . ALK-5 is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in cell growth and differentiation .
Mode of Action
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine acts as an inhibitor of ALK-5 . By binding to the kinase, it prevents the phosphorylation and activation of the enzyme . This inhibition disrupts the signal transduction pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the ALK-5 signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ALK-5, the compound disrupts these processes, leading to potential anti-tumor effects .
Result of Action
The inhibition of ALK-5 by 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can lead to anti-tumor effects . By disrupting the signaling pathways that promote cell growth and survival, the compound can potentially inhibit the growth of tumors where the ALK-5 enzyme is implicated .
Biochemische Analyse
Biochemical Properties
It is known to be a synthetic intermediate of anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are a class of drugs that block the action of ALK, a protein that can promote the growth of cancer cells .
Cellular Effects
As a synthetic intermediate of ALK inhibitors, it may influence cell function by inhibiting the action of ALK, thereby preventing the growth of cancer cells .
Molecular Mechanism
As a synthetic intermediate of ALK inhibitors, it may exert its effects at the molecular level by binding to ALK and inhibiting its action .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVLDJAVSQZSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732887 | |
| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
761440-16-8 | |
| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Q & A
Q1: What is the significance of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in the synthesis of Ceritinib?
A1: 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (compound 3) serves as a key building block in the synthesis of Ceritinib dihydrochloride (compound 4) []. The research highlights a novel preparation method where compound 3 is coupled with another molecule (compound 1-dihydrochloride) to produce Ceritinib dihydrochloride. The high purity of compound 3 (≥ 99.5%) contributes to the overall high purity of the final Ceritinib product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethylthieno[3,2-b]pyridin-3-amine](/img/structure/B569283.png)